molecular formula C18H23N5O3S B13361791 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13361791
M. Wt: 389.5 g/mol
InChI Key: GAVQRHBDSVYAAT-UHFFFAOYSA-N
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Description

The compound 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of 3,6-disubstituted triazolo-thiadiazoles, characterized by a fused heterocyclic core (triazole and thiadiazole rings). The 3-position is substituted with a 1-methylpiperidinyl group, which introduces steric bulk and basicity, while the 6-position features a 3,4,5-trimethoxyphenyl group, known for enhancing lipophilicity and electronic interactions in bioactive molecules .

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O3S/c1-22-7-5-11(6-8-22)16-19-20-18-23(16)21-17(27-18)12-9-13(24-2)15(26-4)14(10-12)25-3/h9-11H,5-8H2,1-4H3

InChI Key

GAVQRHBDSVYAAT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolo-thiadiazole core, followed by the introduction of the piperidinyl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is being investigated for potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations

The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at the 3- and 6-positions. Key analogs include:

Compound ID (Reference) 3-Position Substituent 6-Position Substituent Notable Properties
Target Compound 1-Methyl-4-piperidinyl 3,4,5-Trimethoxyphenyl Hypothesized enhanced lipophilicity and membrane permeability due to piperidinyl and methoxy groups.
7d 4-Pyridinyl 2,6-Dihydroxy-4-pyridinyl Polar substituents may reduce bioavailability; no activity data reported.
14d 4-Pyridinyl 2-Amino-3,5-dibromophenyl Bromine atoms increase molecular weight; NH₂ group may facilitate hydrogen bonding.
15a 3,4-Dimethoxyphenyl 2-Nitro-4-methylphenyl Nitro group introduces electron-withdrawing effects; potential cytotoxicity.
11c 3,4,5-Trimethoxyphenyl 5-Methoxy-2-methyl-3-indolyl methyl Indole moiety may confer serotonin receptor affinity; methoxy groups enhance solubility.
3,4,5-Trimethoxyphenyl 2-Methylphenyl Demonstrated antimicrobial activity; trimethoxyphenyl at 3-position enhances planar stacking.
1-Piperidinylmethyl 3,4,5-Triethoxyphenyl Ethoxy groups increase lipophilicity compared to methoxy; piperidinyl enhances basicity.
4-Methylphenyl 2-Phenylethyl Phenylethyl group introduces flexibility; lower polarity may improve blood-brain barrier penetration.

Key Structural Insights

  • Electron-Donating vs. Withdrawing Groups: Compounds with methoxy or amino groups (e.g., 11c, 14d) exhibit improved solubility and hydrogen-bonding capacity, whereas nitro or bromine substituents (e.g., 15a, 14d) may enhance target binding but increase molecular weight .
  • Aromatic vs. Aliphatic Substituents : Piperidinyl (target compound) and pyridinyl (7d, 14d) groups introduce nitrogen atoms that may interact with biological targets via lone-pair electrons. Aliphatic chains (e.g., phenylethyl in ) improve lipid solubility .

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Antimicrobial Activity : Compounds with methoxy-substituted aryl groups (e.g., , target compound) show potent activity against plant pathogens and bacteria, attributed to enhanced membrane interaction .
  • Antifungal Potential: Molecular docking studies (e.g., ) suggest triazolo-thiadiazoles inhibit lanosterol 14α-demethylase (CYP51), a key fungal enzyme. The target compound’s trimethoxyphenyl group may optimize binding to the enzyme’s hydrophobic pocket .

Physicochemical Data

Property Target Compound (Hypothesized) 14d
Melting Point Not reported Not reported 214°C
IR Spectral Features C=N (~1618 cm⁻¹), NH (if present) Aromatic C-H (~3074 cm⁻¹) NH₂ (3280 cm⁻¹), C=N (1618 cm⁻¹)
Solubility Moderate in DMSO Low in water, high in DMSO Low due to bromine atoms

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Piperidinyl and methoxy groups (target compound) balance solubility and membrane permeability better than purely aromatic substituents (e.g., ) .
  • Planarity : The fused triazolo-thiadiazole core is inherently planar (bond deviation <0.022 Å), favoring π-π stacking with biological targets. Bulky substituents (e.g., piperidinyl) may reduce crystallinity but improve binding specificity .
  • Electronic Effects : Methoxy groups donate electrons, stabilizing charge-transfer interactions, while nitro or bromine substituents (e.g., 14d, 15a) may disrupt electron density, reducing efficacy .

Biological Activity

The compound 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a piperidine ring and a triazolo-thiadiazole core. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolo-thiadiazole derivatives. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt pathway and the activation of caspases.
  • Case Studies : A study demonstrated that derivatives similar to 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens.

  • In Vitro Studies : Tests indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Triazolo-thiadiazoles are also recognized for their anti-inflammatory effects.

  • Research Findings : In vivo studies have shown that these compounds can reduce inflammation markers in animal models of arthritis and colitis. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-thiadiazoles.

  • Key Modifications : Variations in substituents on the phenyl ring and modifications to the piperidine moiety can significantly alter potency and selectivity. For instance, increasing methoxy substitution enhances lipophilicity and bioavailability .

Pharmacokinetics

Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

  • In Silico Modeling : Computational models predict favorable pharmacokinetic properties for 3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with good oral bioavailability and metabolic stability .

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